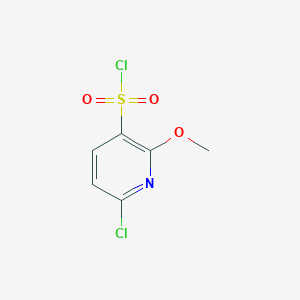

6-Chloro-2-methoxypyridine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

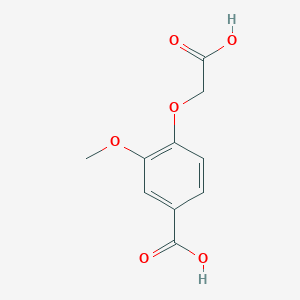

6-Chloro-2-methoxy-pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1261663-47-1 . It has a molecular weight of 242.08 and is a yellow solid . The IUPAC name for this compound is 6-chloro-2-methoxy-3-pyridinesulfonyl chloride .

Molecular Structure Analysis

The InChI code for 6-Chloro-2-methoxypyridine-3-sulfonyl chloride is 1S/C6H5Cl2NO3S/c1-12-6-4 (13 (8,10)11)2-3-5 (7)9-6/h2-3H,1H3 .Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 242.08 . The storage temperature for this compound is between 0-5 degrees Celsius .Scientific Research Applications

1. Use in Organic Synthesis

6-Chloro-2-methoxypyridine-3-sulfonyl chloride is utilized in organic synthesis. For example, it is involved in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones via a modified Biginelli reaction. This process is facilitated using ionic liquids and results in analytically pure products with excellent yields (Velpula et al., 2015).

2. Catalytic Applications

This compound acts as a catalyst in various chemical reactions. For instance, it is used in the oxidative chlorination of 3-cyanopyridine-2(1H)-2-thiones, leading to the synthesis of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride and related sulfonylamides (Dmitrieva et al., 2009).

3. Spectroscopic Studies

It is used in spectroscopic studies to understand molecular structures and interactions. A study on the sulfonylation of gossypol using tosyl chloride in the presence of 4-methoxypyridine N-oxide and triethylamine highlights its role in understanding tautomeric equilibria and molecular structures (Dykun et al., 2021).

4. Synthesis of Antimicrobial Agents

This chemical is involved in the synthesis of antimicrobial agents. The synthesis of 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their reactivity towards nitrogen nucleophiles for producing potential antibacterial agents is a notable example (Mohamed, 2007).

5. Role in Density Functional Theory Studies

In the field of computational chemistry, it is used in density functional theory studies. For instance, vibrational and electronic spectra studies of 2-chloro-6-methoxypyridine provide insights into the influence of substituents like chlorine and methoxy groups on the spectral characteristics of compounds (Arjunan et al., 2011).

6. Application in Polymer Chemistry

This compound is used in polymer chemistry for the synthesis of polyhalo-substituted diarylsulfones, contributing to advancements in materials science (Sasmal et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

6-chloro-2-methoxypyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c1-12-6-4(13(8,10)11)2-3-5(7)9-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUKRCJUXXVSSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2402841.png)

![2-[2-[3-(2-Prop-2-enoyloxyethoxy)-2,2-bis(2-prop-2-enoyloxyethoxymethyl)propoxy]ethoxy]ethyl prop-2-enoate](/img/structure/B2402843.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2402846.png)

![4-(indolin-1-ylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402850.png)

![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)

![3-[(3-Methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2402857.png)